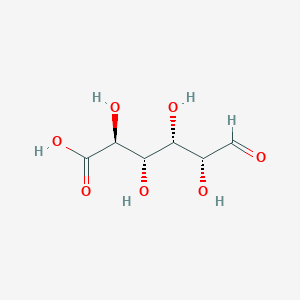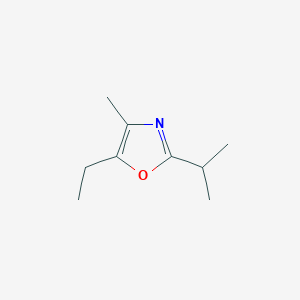![molecular formula C14H10N2O2 B022734 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine CAS No. 18184-75-3](/img/structure/B22734.png)
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine
Descripción general
Descripción
Synthesis Analysis
The synthesis of 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones, which are structurally related to 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine, involves the reaction of corresponding 7-hydroxy derivatives with various nucleophiles. This process demonstrates the versatility of pyrrolopyridine derivatives in synthesizing diverse substituted compounds through nucleophilic reactions under acidic or basic conditions (Goto et al., 1991). Furthermore, an efficient synthesis route for N6-substituted analogues highlights the adaptability of this compound class in chemical modifications, showcasing the feasibility of generating a wide range of derivatives through straightforward synthetic methodologies (Nechayev et al., 2013).
Molecular Structure Analysis
X-ray crystallography has been pivotal in determining the molecular structure of pyrrolopyridine derivatives, providing insight into their complex geometries. For instance, the crystal structure of certain derivatives has been elucidated, revealing specific configurations and intermolecular interactions that contribute to their stability and reactivity (Moustafa & Girgis, 2007). These structural analyses are crucial for understanding the fundamental properties of these compounds and their potential applications.
Chemical Reactions and Properties
Pyrrolopyridine derivatives exhibit a range of chemical reactions, reflecting their reactive nature. For example, catalytic hydrogenation has been shown to induce C-benzyl bond cleavage in certain derivatives, illustrating the compounds' susceptibility to chemical transformations under specific conditions (Otmar et al., 1998). Additionally, the oxidative condensation reaction of benzylamines with acetophenones to afford trisubstituted pyridines underscores the versatility of pyrrolopyridine compounds in synthetic chemistry (Dong et al., 2019).
Physical Properties Analysis
The physical properties of pyrrolopyridine derivatives, such as solubility, thermal stability, and crystalline structure, are integral to their application potential. Research has shown that these compounds can exhibit good solubility in certain solvents and possess high thermal stability, making them suitable for various applications, including in the field of polymer science and material engineering (Wang et al., 2006).
Chemical Properties Analysis
The chemical properties of 6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine and its derivatives, such as reactivity with nucleophiles, electrophiles, and participation in cycloaddition reactions, are essential for their application in synthetic organic chemistry. These compounds' ability to undergo various chemical reactions makes them valuable tools for constructing complex molecular architectures (Goto et al., 1991).
Aplicaciones Científicas De Investigación
- “6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine” is a chemical compound with the CAS Number: 18184-75-3 . It’s a white to off-white to red powder or crystals .
- This compound is used in scientific research, particularly in the field of chemistry .
- In a study published in Acta Crystallographica Section E, the dihedral angle between the heterocyclic ring system and the phenyl ring of this compound was found to be 45.8 (5)° . Weak inter-molecular C-H⋯N hydrogen bonding is present in the crystal structure .
- This compound is a key intermediate in the synthesis of the quinolone antibiotic moxifloxacin .
- Antitumor Activity : Some 5,6-dihydro-2H-pyran-2-ones have shown potential as antitumor agents .
- Antifungal Activity : These compounds have also been studied for their antifungal properties .
- Antimicrobial Activity : Some 5,6-dihydro-2H-pyran-2-ones have demonstrated antimicrobial activity .
- Anti-inflammatory Activity : These compounds have been investigated for their potential anti-inflammatory effects .
- Antistress Activity : Some 5,6-dihydro-2H-pyran-2-ones have shown potential for antistress activity .
- Chemical Intermediates : 5,6-dihydro-2H-pyran-2-ones have been widely applied to the synthesis of numerous organic compounds, including heterocycles .
- Antitumor Activity : Some 5,6-dihydro-2H-pyran-2-ones have shown potential as antitumor agents .
- Antifungal Activity : These compounds have also been studied for their antifungal properties .
- Antimicrobial Activity : Some 5,6-dihydro-2H-pyran-2-ones have demonstrated antimicrobial activity .
- Anti-inflammatory Activity : These compounds have been investigated for their potential anti-inflammatory effects .
- Antistress Activity : Some 5,6-dihydro-2H-pyran-2-ones have shown potential for antistress activity .
- Chemical Intermediates : 5,6-dihydro-2H-pyran-2-ones have been widely applied to the synthesis of numerous organic compounds, including heterocycles .
Safety And Hazards
The compound has been classified under GHS07 for safety . The hazard statements include H302 and H317, indicating that it may be harmful if swallowed and may cause an allergic skin reaction . The precautionary statement is P280, which advises wearing protective gloves and clothing, and eye protection .
Propiedades
IUPAC Name |
6-benzylpyrrolo[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-13-11-7-4-8-15-12(11)14(18)16(13)9-10-5-2-1-3-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWUBVULEMQOCPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C2=O)N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10302502 | |
| Record name | 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Benzyl-5,7-dihydro-5,7-dioxopyrrolo[3,4-b]pyridine | |
CAS RN |
18184-75-3 | |
| Record name | 6-(Phenylmethyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18184-75-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 151664 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018184753 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 18184-75-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151664 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Benzyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10302502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione, 6-(phenylmethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

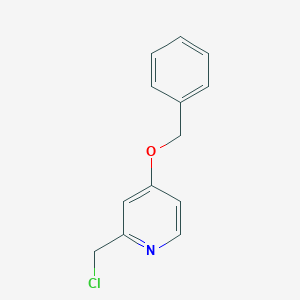





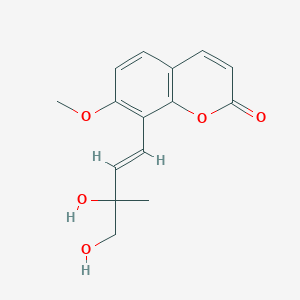
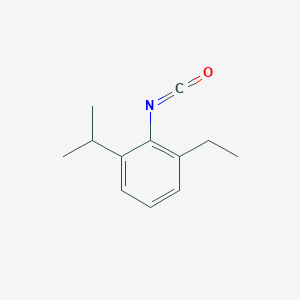
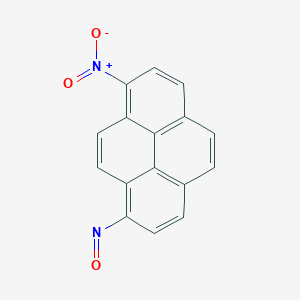
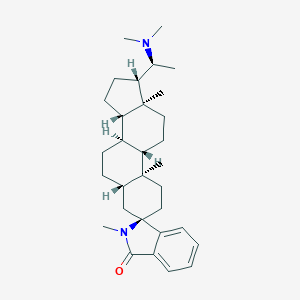
![Methyl (4R)-4-[(8R,9S,10R,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B22682.png)
